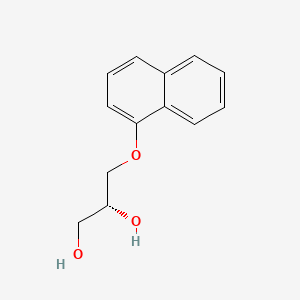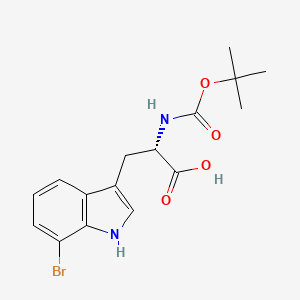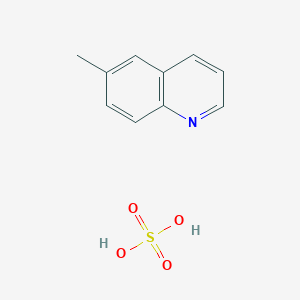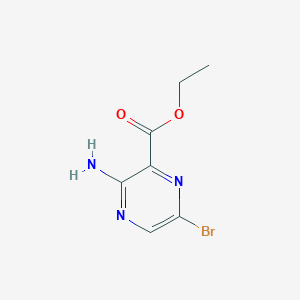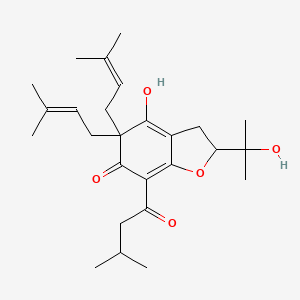![molecular formula C7H8N4O B3029357 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one CAS No. 62981-82-2](/img/no-structure.png)
2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” is a nitrogen-containing heterocyclic compound . It has a molecular formula of C7H8N4O and an average mass of 164.165 Da .
Synthesis Analysis
Methods have been developed for the synthesis of new pyrido[2,3-d]pyrimidine derivatives . When heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Molecular Structure Analysis
The molecular structure of “2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one” includes a pyrrole ring and a pyrimidine ring .Chemical Reactions Analysis
The compound is involved in various chemical reactions. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis
The compound has a molecular formula of C7H8N4O and an average mass of 164.165 Da . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Antiviral Agents
Compound 1 and its derivatives have been investigated for their antiviral potential. Researchers have explored modifications to the structure of compound 1 to enhance its antiviral activity. Notably, 5,6-disubstituted 2-aminopyrimidin-4(3H)-ones derived from compound 1 have demonstrated antiviral effects. For instance, bropirimine , a derivative of compound 1, serves as an immunomodulator and has been used in clinical practice for treating bladder cancer .
Mécanisme D'action
Target of Action
Related compounds such as pyrido[2,3-d]pyrimidines have been found to target dihydrofolate reductase (dhfr), tyrosine-protein kinase transforming protein abl, map kinases, and biotin carboxylase .
Mode of Action
Related compounds such as pyridopyrimidine derivatives inhibit dhfr, reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This results in the cessation of RNA and DNA synthesis, leading to cell death .
Biochemical Pathways
Related compounds such as pyridopyrimidine derivatives are known to affect the dhfr pathway, leading to a decrease in tetrahydrofolate and subsequently inhibiting the synthesis of pyrimidine and purine .
Result of Action
Related compounds such as pyridopyrimidine derivatives have been found to cause cell death by inhibiting the synthesis of rna and dna .
Action Environment
Related compounds such as phip are known to be influenced by the method of cooking and the variety of meat being cooked .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves the condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate followed by cyclization and reduction.", "Starting Materials": [ "2-amino-4,6-dimethylpyrimidine-5-carbaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrogen gas", "palladium on carbon" ], "Reaction": [ "Step 1: Condensation of 2-amino-4,6-dimethylpyrimidine-5-carbaldehyde with ethyl acetoacetate in the presence of sodium ethoxide to form 2-amino-4,6-dimethyl-5-oxo-1-phenyl-1,5-dihydropyrrolo[2,3-d]pyrimidine-7-carboxylate.", "Step 2: Cyclization of the intermediate product with hydrogen gas in the presence of palladium on carbon to form 2-amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one.", "Step 3: Reduction of the final product with hydrogen gas in the presence of palladium on carbon to obtain 2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one." ] } | |
Numéro CAS |
62981-82-2 |
Nom du produit |
2-Amino-6-methyl-1,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
Formule moléculaire |
C7H8N4O |
Poids moléculaire |
164.16 |
Nom IUPAC |
2-amino-6-methyl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H8N4O/c1-3-2-4-5(9-3)10-7(8)11-6(4)12/h2H,1H3,(H4,8,9,10,11,12) |
Clé InChI |
DKCNEPJKPMJYRI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(N1)N=C(NC2=O)N |
SMILES canonique |
CC1=CC2=C(N1)N=C(NC2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



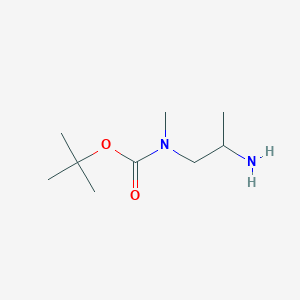

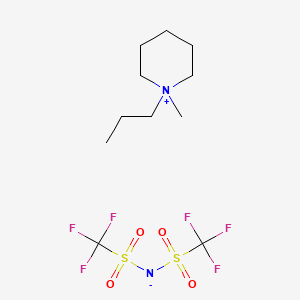
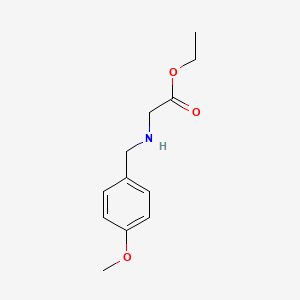

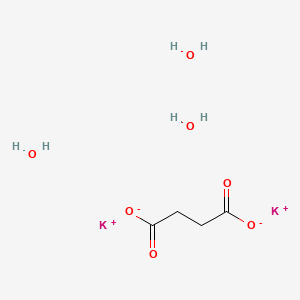

![8-Methyl-2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B3029287.png)

